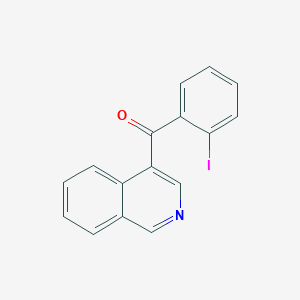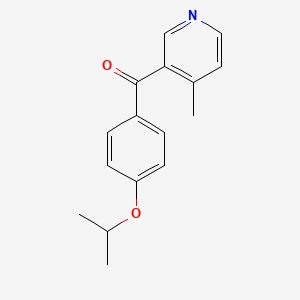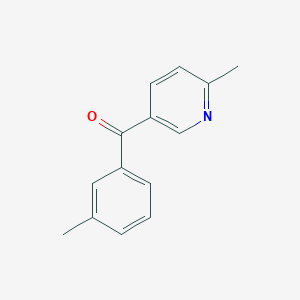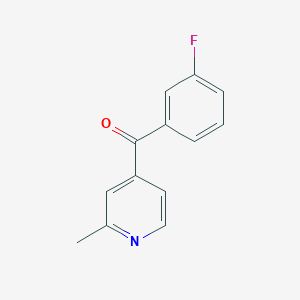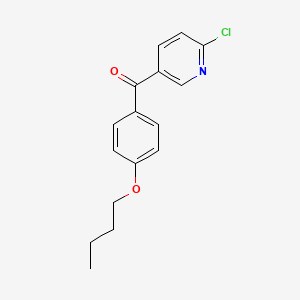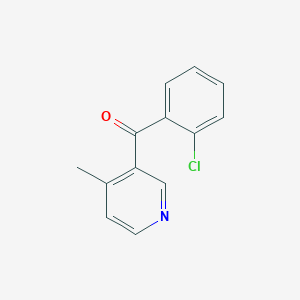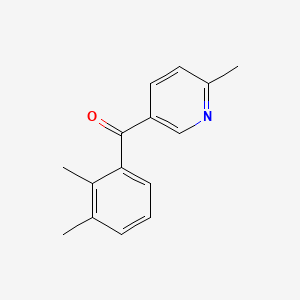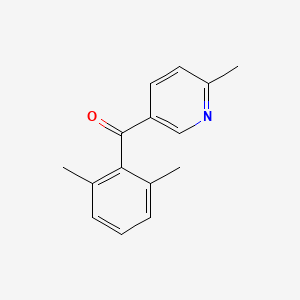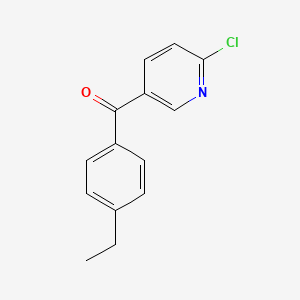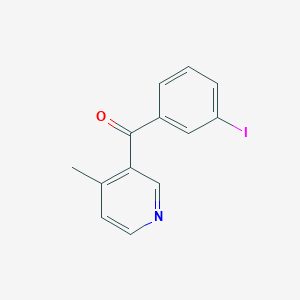
2-Brom-6-(Trifluormethoxy)pyridin
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “2-Bromo-6-(trifluoromethoxy)pyridine” is C6H3BrF3NO . Its average mass is 241.993 Da and its monoisotopic mass is 240.934998 Da .Physical And Chemical Properties Analysis
“2-Bromo-6-(trifluoromethoxy)pyridine” is a pale-yellow to yellow-brown liquid .Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
2-Brom-6-(Trifluormethoxy)pyridin: ist ein zentrales Strukturmotiv bei der Entwicklung von Agrochemikalien. Seine Derivate werden verwendet, um Nutzpflanzen vor Schädlingen zu schützen, wobei mehr als 20 neue Agrochemikalien, die dieses Motiv enthalten, ISO-Bezeichnungen erhalten haben . Die Trifluormethylpyridin-(TFMP)-Derivate, einschließlich derer mit der Trifluormethoxygruppe, tragen aufgrund ihrer einzigartigen physikalisch-chemischen Eigenschaften zur Wirksamkeit dieser Verbindungen bei .
Pharmazeutische Entwicklung
Im pharmazeutischen Sektor enthalten mehrere Medikamente und Tierarzneimittel die TFMP-Einheit, die auch die Trifluormethoxygruppe umfasst. Diese Verbindungen haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien. Die biologischen Aktivitäten dieser Derivate werden auf die Kombination der Eigenschaften des Fluoratoms und der Eigenschaften der Pyridin-Einheit zurückgeführt .
Synthese fluorierter Verbindungen
Die Verbindung dient als Zwischenprodukt bei der Synthese verschiedener fluorierter organischer Chemikalien, die für die Modernisierung der Material-, Landwirtschafts- und Gesundheitsindustrie von entscheidender Bedeutung sind. Die Entwicklung neuer fluorierter Verbindungen mit einzigartigen Eigenschaften ist ein bedeutendes Forschungsgebiet, und This compound spielt eine wichtige Rolle bei dieser Entwicklung .
Trifluormethoxylierungsreagenzien
Diese Verbindung ist an der Entwicklung von Trifluormethoxylierungsreagenzien beteiligt. Diese Reagenzien sind entscheidend für die Einführung der Trifluormethoxygruppe in andere Moleküle, ein weniger entwickeltes Gebiet der Fluorchemie, das aber großes Potenzial für die Herstellung pharmazeutischer Medikamente und Agrochemikalien mit einzigartigen Eigenschaften bietet .
Dampfphasenreaktionen
Die einzigartigen Eigenschaften der Trifluormethoxygruppe machen sie für Dampfphasenreaktionen geeignet, die bei der Synthese verschiedener chemischer Verbindungen unerlässlich sind. Das Vorhandensein dieser Gruppe kann die Flüchtigkeit und Reaktivität der an solchen Reaktionen beteiligten Moleküle beeinflussen .
Organische Synthese
Als Baustein wird This compound zur Bildung von C−N-Bindungen durch verschiedene Kreuzkupplungsreaktionen eingesetzt. Es ist auch ein Reaktant in Negishi-Kreuzkupplungsreaktionen mit Arylhalogeniden, die durch Palladium katalysiert werden, was seine Vielseitigkeit in der organischen Synthese zeigt .
Materialwissenschaften
Die Derivate der Verbindung sind ein wichtiger Bestandteil der Entwicklung funktioneller Materialien. Die Einarbeitung der Trifluormethoxygruppe in Materialien kann deren Eigenschaften verbessern, wie z. B. thermische Stabilität, chemische Beständigkeit und elektronische Eigenschaften, wodurch sie für fortschrittliche Anwendungen geeignet werden .
Umweltwissenschaften
In den Umweltwissenschaften ist das Studium fluorierter Verbindungen, einschließlich derer mit der Trifluormethoxygruppe, wichtig, um deren Verhalten und Auswirkungen auf die Umwelt zu verstehen. Diese Verbindung kann verwendet werden, um das Umweltverhalten fluorierter Schadstoffe zu verfolgen und die Entwicklung weniger schädlicher Alternativen zu unterstützen .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Bromo-6-(trifluoromethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine and trifluoromethoxy groups contribute to its reactivity and binding affinity. For instance, it can act as a ligand in enzyme-catalyzed reactions, influencing the enzyme’s activity and specificity. The interactions between 2-Bromo-6-(trifluoromethoxy)pyridine and biomolecules are primarily driven by hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Cellular Effects
2-Bromo-6-(trifluoromethoxy)pyridine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can impact processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-Bromo-6-(trifluoromethoxy)pyridine involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, 2-Bromo-6-(trifluoromethoxy)pyridine can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-(trifluoromethoxy)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-6-(trifluoromethoxy)pyridine remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-6-(trifluoromethoxy)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity .
Metabolic Pathways
2-Bromo-6-(trifluoromethoxy)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. For example, it may inhibit specific enzymes in metabolic pathways, leading to the accumulation or depletion of certain metabolites .
Transport and Distribution
Within cells and tissues, 2-Bromo-6-(trifluoromethoxy)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can impact its activity and function. For instance, its interaction with membrane transporters can influence its uptake and distribution within cells .
Subcellular Localization
The subcellular localization of 2-Bromo-6-(trifluoromethoxy)pyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may influence cellular metabolism .
Eigenschaften
IUPAC Name |
2-bromo-6-(trifluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMZIKXSFFBKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


